molecular formula C18H19N3O2 B2429817 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034326-93-5

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2429817
CAS No.: 2034326-93-5
M. Wt: 309.369
InChI Key: IATWYVAJQOUSKA-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that features a pyrazole ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of a hydrazine derivative with a 1,3-diketone under acidic conditions.

    Attachment of the furan ring: The pyrazole derivative is then reacted with a furan-2-carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: The compound can be studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
  • N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Uniqueness

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is unique due to the combination of the pyrazole and furan rings, which can confer distinct electronic and steric properties. This uniqueness can result in specific biological activities and applications that are not observed with similar compounds.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-13-17(15-7-4-3-5-8-15)14(2)21(20-13)11-10-19-18(22)16-9-6-12-23-16/h3-9,12H,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATWYVAJQOUSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=CO2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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